1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile
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Overview
Description
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C13H13BrFN It is characterized by a cyclohexane ring substituted with a 3-bromo-4-fluorophenyl group and a carbonitrile group
Preparation Methods
The synthesis of 1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-fluoroaniline and cyclohexanone.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Synthetic Route:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation may lead to the formation of a ketone or an aldehyde, while reduction may result in the formation of an amine.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, potassium cyanide, and various oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of halogenated aromatic compounds on biological systems. It may also be used in the development of new diagnostic tools and therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. The exact mechanism of action may vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3-Bromo-4-fluorophenyl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-Bromo-4-chlorophenyl)cyclohexane-1-carbonitrile: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of different halogens can influence the compound’s reactivity and biological activity.
1-(3-Bromo-4-methylphenyl)cyclohexane-1-carbonitrile: This compound has a methyl group instead of a fluorine atom. The presence of a methyl group can affect the compound’s lipophilicity and pharmacokinetic properties.
1-(3-Bromo-4-nitrophenyl)cyclohexane-1-carbonitrile: This compound has a nitro group instead of a fluorine atom. The nitro group can significantly alter the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFN/c14-11-8-10(4-5-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDSQBSHNCKRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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